1-Chloro-1-(4-nitrophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of propanone, where a chlorine atom and a nitrophenyl group are attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by a dehydration step to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.
Reduction: The primary product is 1-amino-1-(4-nitrophenyl)propan-2-one.
Oxidation: Products include carboxylic acids or other oxidized forms of the original compound.
Scientific Research Applications
1-Chloro-1-(4-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-1-(4-nitrophenyl)propan-2-one involves its interaction with various molecular targets. The chlorine and nitro groups confer reactivity, allowing the compound to participate in nucleophilic substitution and reduction reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
- 1-Chloro-1-(4-chlorophenyl)propan-2-one
- 1-Chloro-1-(4-methylphenyl)propan-2-one
- 1-Chloro-1-(4-fluorophenyl)propan-2-one
Comparison: 1-Chloro-1-(4-nitrophenyl)propan-2-one is unique due to the presence of the nitro group, which significantly influences its reactivity and potential applications. Compared to its analogs with different substituents (e.g., chloro, methyl, fluoro), the nitro group enhances its ability to participate in reduction reactions and provides distinct electronic properties that can be exploited in various chemical and biological contexts.
Properties
CAS No. |
23022-79-9 |
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Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-chloro-1-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClNO3/c1-6(12)9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9H,1H3 |
InChI Key |
CTTPFNUVCZZKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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